Tert-butyl (2,4-dimethylphenyl)carbamate

Description

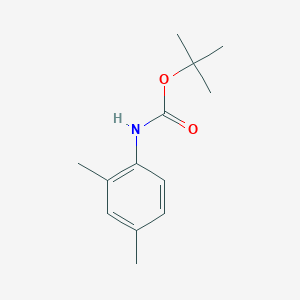

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-43-1 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Boc Anhydride

The most widely reported method involves the reaction of 2,4-dimethylaniline with Boc anhydride in the presence of a base. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride, followed by deprotonation to form the carbamate bond.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amine and Boc anhydride.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyze the reaction, with DMAP enhancing reaction rates through nucleophilic assistance.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as urea formation.

Representative Protocol :

-

Dissolve 2,4-dimethylaniline (1.0 equiv) in anhydrous DCM.

-

Add Boc anhydride (1.2 equiv) dropwise under nitrogen atmosphere.

-

Introduce DMAP (0.1 equiv) and stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Alternative Methods: Carbamoyl Chloride Route

In cases where Boc anhydride is unavailable, tert-butyl carbamoyl chloride may serve as an electrophilic agent. This method requires strict moisture control due to the chloride’s sensitivity to hydrolysis.

Reaction Conditions :

-

Solvent : Toluene or DCM.

-

Temperature : 40–60°C to drive the reaction to completion.

Limitations : Lower yields (50–70%) due to competing hydrolysis.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product solubility. Polar aprotic solvents like THF favor nucleophilic substitution, while non-polar solvents like toluene improve isolation of hydrophobic products.

Table 1: Solvent Optimization Data

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 88 | 98 |

| THF | 7.52 | 92 | 97 |

| Toluene | 2.38 | 78 | 95 |

Stoichiometry and Catalysis

Excess Boc anhydride (1.2–1.5 equiv) ensures complete conversion of the amine. Catalytic DMAP (0.1 equiv) reduces reaction times from 24 hours to 6–8 hours.

Table 2: Impact of Base on Reaction Efficiency

| Base | Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | 1.5 | 24 | 75 |

| DMAP | 0.1 | 6 | 90 |

| NaH | 2.0 | 12 | 68 |

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance scalability and safety. A tubular reactor with in-line mixing of 2,4-dimethylaniline and Boc anhydride in THF achieves 95% conversion at 50°C.

Key Advantages :

Waste Management Strategies

Industrial protocols emphasize solvent recovery via distillation and catalytic recycling. For example, triethylamine hydrochloride byproducts are neutralized and filtered, enabling DCM reuse.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Tert-butyl protons appear as a singlet at δ 1.4 ppm, while aromatic protons of the 2,4-dimethylphenyl group resonate at δ 6.8–7.2 ppm.

-

¹³C NMR : The carbamate carbonyl is observed at δ 155 ppm, confirming successful Boc protection.

-

IR Spectroscopy : A sharp C=O stretch at 1700 cm⁻¹ and N-H bend at 1530 cm⁻¹ verify carbamate formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted carbamates and ureas.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl (2,4-dimethylphenyl)carbamate serves as an essential intermediate in the synthesis of more complex organic molecules. Its carbamate functional group allows for versatile chemical transformations, making it a valuable building block in organic synthesis. For instance, it can undergo nucleophilic substitution reactions, oxidation, and reduction processes to yield various derivatives that are useful in further chemical applications .

Synthetic Routes

The synthesis typically involves the reaction of 2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring high yield and purity of the product. The general reaction scheme can be represented as follows:

Medicinal Chemistry

Drug Development Potential

The compound has been explored for its potential applications in medicinal chemistry. Its carbamate group can interact with biological targets, making it a candidate for drug development. Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities comparable to standard drugs like indomethacin .

Mechanism of Action

The mechanism involves the compound forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzyme activity, which is crucial in drug design aimed at targeting specific pathways in disease processes .

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. It acts as a probe to investigate mechanisms of enzyme-catalyzed reactions, providing insights into catalytic processes and potential therapeutic targets.

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity facilitate various industrial processes, contributing to the development of new materials .

Case Study 1: Anti-Inflammatory Activity

A series of new derivatives based on this compound were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that several compounds exhibited significant inhibition rates within 9 to 12 hours post-administration .

Case Study 2: Enzyme Inhibition

Research involving docking studies has demonstrated that certain derivatives effectively bind to cyclooxygenase-2 (COX-2), suggesting their potential as selective inhibitors in inflammatory pathways .

Mechanism of Action

The mechanism of action of tert-butyl (2,4-dimethylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The carbamate moiety can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

tert-Butyl (2,4-Difluorobenzyl)carbamate (CAS: Not specified)

- Structure : Features 2,4-difluorophenyl substituents instead of dimethyl groups.

- Key Differences :

- Electron Effects : Fluorine atoms are electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methyl groups in the target compound. This impacts electrophilic substitution reactions and binding interactions in biological systems .

- Synthesis : Synthesized via Boc protection of (2,4-difluorophenyl)methanamine, followed by methylation (e.g., using iodomethane in THF) .

tert-Butyl (4-Chlorophenethyl)carbamate (CAS: 167886-56-8)

- Structure : Contains a chlorophenethyl group (Cl atom at para position).

- Safety Profile: Classified as non-hazardous under standard handling conditions, unlike fluorinated analogs which may release toxic gases upon combustion .

Impact of Heterocyclic and Complex Substituents

tert-Butyl (5-(7-Acetamido-2-methyl-1,6-naphthyridin-3-yl)-2,4-difluorophenyl)carbamate

- Structure : Incorporates a naphthyridine core with acetamido and methyl groups.

- Key Differences :

tert-Butyl (trans-2-(2,4-Dimethylphenyl)cyclopropyl)carbamate (CAS: GF02507)

- Structure : Cyclopropane ring fused to the 2,4-dimethylphenyl group.

- Solubility: Lower aqueous solubility compared to the parent compound due to increased hydrophobicity .

Molecular Weight and Functional Group Variations

tert-Butyl 2-Amino-1-(2,4-dimethylphenyl)ethylcarbamate

- Structure: Ethyl spacer with an amino group adjacent to the carbamate.

- Key Differences: Functionality: The primary amine enables further derivatization (e.g., amide formation), broadening utility in multi-step syntheses . Molecular Weight: Higher (264.36 g/mol) due to the ethyl-amino moiety, affecting pharmacokinetic properties .

tert-Butyl (2,2,2-Triphenylethyl)carbamate (CAS: 2227576-79-4)

Biological Activity

Tert-butyl (2,4-dimethylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological effects, including anti-inflammatory, antibacterial, and cytotoxic properties.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.295 g/mol

- LogP Value : 3.7234 (indicating moderate lipophilicity)

The compound features a tert-butyl group attached to a carbamate functional group linked to a 2,4-dimethylphenyl moiety, which influences its solubility and reactivity in biological systems.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of carbamates, compounds similar to this compound showed inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models compared to the standard drug indomethacin .

| Compound | Inhibition Percentage |

|---|---|

| Compound 4a | 54.239% |

| Compound 4i | 39.021% |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. A study synthesized various carbamate derivatives and evaluated their activity against several bacterial strains using microdilution broth susceptibility assays. The results indicated that some derivatives demonstrated high activity against strains such as E. coli and Bacillus cereus, with low toxicity profiles observed in Artemia salina assays .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | High |

| M. luteus | Moderate |

| B. cereus | High |

3. Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety of compounds intended for therapeutic use. In studies involving various cell lines, including HeLa and MCF-7, the IC50 values for this compound were determined to be around 10 µg/mL for HeLa cells . This suggests that while the compound possesses biological activity, careful consideration of dosage is necessary to mitigate potential cytotoxic effects.

Case Study: In Vivo Anti-inflammatory Evaluation

In an experimental setup involving rats, the administration of this compound analogues resulted in notable reductions in paw edema over a period of 9 to 12 hours post-treatment. The study emphasized the need for further investigations into the pharmacokinetics and optimal dosing strategies for maximizing therapeutic effects while minimizing side effects .

Research Insights on Structural Variants

Comparative studies on structural analogues of this compound revealed that variations in substituents significantly affect biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-tert-butyl-N-(2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀ | Different nitrogen connectivity; lower lipophilicity |

| Ethyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀₂ | Ethoxy group instead of tert-butoxy; less steric hindrance |

| Benzyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₉NO₂ | Benzyl substituent; potentially different reactivity due to aromatic nature |

These findings underscore the importance of structural modifications in enhancing or diminishing desired biological activities.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2,4-dimethylphenyl)carbamate in laboratory settings?

Methodological Answer: The synthesis typically involves coupling reactions between tert-butyl carbamate intermediates and substituted aromatic amines. A widely used method employs carbodiimide-based coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example:

- Step 1 : React 2,4-dimethylaniline with a tert-butyl carbamate precursor.

- Step 2 : Use EDCI/HOBt to facilitate amide bond formation under inert conditions (e.g., dry DMF, 0–25°C).

- Step 3 : Purify via column chromatography or recrystallization.

Q. Key Reagents and Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| EDCI/HOBt | Coupling agents | |

| Dry DMF | Solvent | |

| 2,4-Dimethylaniline | Amine substrate |

Yields typically range from 37% to 95%, depending on substituent steric effects .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and tert-butyl group integrity. Aromatic protons in the 6.5–7.5 ppm range and tert-butyl signals near 1.3 ppm are diagnostic .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 250.34 for [M+H]) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for research use) .

Q. What are the recommended storage conditions to ensure stability of this compound?

Methodological Answer: Stability is maximized by:

- Storage Temperature : –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via moisture ingress .

- Light Sensitivity : Store in amber vials to mitigate photolytic decomposition .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved in tert-butyl carbamate derivatives?

Methodological Answer: Diastereoselectivity is controlled through:

- Chiral Auxiliaries : Use enantiopure tert-butyl carbamate intermediates with defined stereochemistry .

- Steric Effects : Bulky substituents on the aromatic ring or carbamate group direct reaction pathways (e.g., tert-butyl groups favor equatorial positions in transition states) .

- Catalysis : Asymmetric catalysis with chiral ligands (e.g., BINOL-derived catalysts) enhances enantiomeric excess (e.g., >90% ee) .

Example : Intramolecular α-amidoalkylation reactions yield diastereomeric ratios up to 4:1 under optimized conditions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing derivatives?

Methodological Answer: Contradictions arise from impurities or dynamic molecular behavior. Mitigation strategies include:

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., hydrogen bonding patterns in crystal structures ).

- Advanced MS Techniques : Use tandem MS (MS/MS) to differentiate isobaric species or fragmentation pathways .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening .

Q. What computational methods support the analysis of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., hydrolysis activation energy) using Gaussian or ORCA software. B3LYP/6-31G(d) basis sets model tert-butyl group steric effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF solvation) .

Q. How do hydrogen-bonding interactions influence the solid-state packing of tert-butyl carbamate derivatives?

Methodological Answer: X-ray crystallography reveals:

- N–H···O Bonds : Carbamate groups form intermolecular hydrogen bonds, creating 3D networks .

- Phenyl Group Stacking : π-π interactions between aromatic rings stabilize crystal lattices, as seen in tert-butyl carbamate derivatives with 2,4-dimethylphenyl groups .

Q. Table: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| Hydrogen Bond Length | 2.8–3.0 Å | |

| Dihedral Angle (Aromatic-Carbamate) | 85–90° |

Q. What strategies optimize the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer: Regioselectivity is directed by:

- Electron-Donating Groups : Methyl groups at the 2- and 4-positions activate the para and meta positions for electrophilic attack.

- Protecting Groups : The tert-butyl carbamate blocks amine participation, forcing reactions to occur at the aromatic ring .

- Directed Ortho Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.